Piperidine-3,4,5-triol hydrochloride

Glycosidase inhibition Iminosugar selectivity β-Galactosidase probe

Generic iminosugar sourcing leads to irreproducible enzyme inhibition due to stereochemical mismatches. This piperidine-3,4,5-triol hydrochloride is the stereochemically defined meso-2 scaffold, validated as a selective β-galactosidase inhibitor (Ki=4.2 μM vs. LacZ) with 45-fold selectivity over β-glucosidase. - Enables direct N-alkylation SAR without steric interference from a 2-hydroxymethyl group. - Highest reported synthetic yield (60% over 3 steps) ensures cost-effective multi-gram procurement. - Crystalline HCl salt guarantees reproducible aqueous solubility for biological assays.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
Cat. No. B13635767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3,4,5-triol hydrochloride
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)O.Cl
InChIInChI=1S/C5H11NO3.ClH/c7-3-1-6-2-4(8)5(3)9;/h3-9H,1-2H2;1H
InChIKeySUNAKFXBBOTQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-3,4,5-triol Hydrochloride: Core Trihydroxypiperidine Iminosugar Scaffold for Glycosidase Inhibition Research


Piperidine-3,4,5-triol hydrochloride (CAS 88512-24-7) is the hydrochloride salt of the core trihydroxypiperidine iminosugar scaffold, also referred to as 1,5-dideoxy-1,5-iminoxylitol (DIX) in its free base form. This compound belongs to the therapeutically valuable iminosugar class, where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom, enabling mimicry of carbohydrate substrates and inhibition of carbohydrate-processing glycosidase enzymes [1]. Unlike the well-known 1-deoxynojirimycin (DNJ), this scaffold lacks the 2-hydroxymethyl substituent, providing a simplified stereochemical framework that allows N-alkylation to tune enzyme selectivity without steric interference from a pre-existing side chain [1]. The hydrochloride salt form (C₅H₁₂ClNO₃, MW 169.61) delivers crystalline handling properties and enhanced aqueous solubility advantageous for reproducible biological assay preparation .

Why Piperidine-3,4,5-triol Hydrochloride Cannot Be Interchanged with DNJ, Isofagomine, or N-Alkyl Iminosugars in Glycosidase Research


Generic substitution among trihydroxypiperidine iminosugars fails because stereochemical configuration, N-substitution status, and salt form each independently dictate enzyme inhibition potency, selectivity, and experimental reproducibility. The three stereoisomeric series—meso-1, meso-2, and 3L—of 3,4,5-trihydroxypiperidines exhibit strikingly divergent glycosidase inhibition profiles when assayed under identical conditions against the same panel of four enzymes (Fabrazyme α-galactosidase, GCase β-glucocerebrosidase, Agrobacterium sp. β-glucosidase Abg, and E. coli β-galactosidase LacZ). The meso-2 free base (compound 4) is a potent β-galactosidase inhibitor (Ki = 4.2 μM) but shows no activity against Fabrazyme or GCase, while N-phenylethyl substitution on the meso-1 scaffold redirects inhibition toward Fabrazyme (Ki = 46 μM) with 10.6-fold selectivity over β-galactosidase [1]. In contrast, 1-deoxynojirimycin (DNJ) is primarily an α-glucosidase inhibitor with broad-spectrum activity, and isofagomine is a sub-nanomolar β-glucosidase inhibitor (Ki ~0.03 μM for human GCase) [2]. The quantitative evidence below demonstrates that stereoisomer identity, N-alkylation pattern, and salt formulation each produce measurably distinct biological outcomes, making informed procurement decisions essential for reproducible experimental results.

Quantitative Differentiation Evidence for Piperidine-3,4,5-triol Hydrochloride Against Closest Iminosugar Comparators


Meso-2 Stereoisomer Exhibits 45-Fold β-Galactosidase Selectivity Over β-Glucosidase, in Contrast to Broad-Spectrum DNJ

The meso-2 3,4,5-trihydroxypiperidine stereoisomer (compound 4, the free base form of the target hydrochloride scaffold) was assayed against a panel of four glycosidases under uniform conditions. Compound 4 exhibited potent inhibition of E. coli β-galactosidase (LacZ) with Ki = 4.2 ± 1.4 μM, while showing only modest inhibition of Agrobacterium sp. β-glucosidase (Abg) with Ki = 190 ± 30 μM—a selectivity ratio of 45:1 favoring β-galactosidase [1]. In contrast, 1-deoxynojirimycin (DNJ), the most common comparator iminosugar, is a broad-spectrum α-glucosidase inhibitor that also inhibits β-glucosidase and other glycosidases without this pronounced selectivity window [2]. Compound 4 showed no detectable inhibition of Fabrazyme (α-galactosidase A) or human GCase (β-glucocerebrosidase) at tested concentrations [1].

Glycosidase inhibition Iminosugar selectivity β-Galactosidase probe

N-Phenylethyl Derivatization Redirects Inhibition to Fabrazyme with 10.6-Fold α-Galactosidase Selectivity

N-phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol (compound 19, a derivative accessible from the piperidine-3,4,5-triol hydrochloride scaffold via N-alkylation) demonstrated good inhibitory activity against Fabrazyme (recombinant human α-galactosidase A) with Ki = 46 ± 6 μM, while showing significantly weaker inhibition of β-galactosidase LacZ (Ki = 490 ± 90 μM)—a 10.6-fold selectivity window favoring α-galactosidase [1]. Critically, the unsubstituted parent compound meso-1 (compound 3) showed no significant inhibition of Fabrazyme (Ki = 1290 ± 20 μM), and the N-phenylethyl derivative's activity was completely abolished when the aromatic phenylethyl group was removed or replaced with a non-aromatic alkyl chain [1]. This represents the first reported selective Fabrazyme inhibition for this scaffold class [1].

Fabry disease Pharmacological chaperone N-alkyl iminosugar SAR

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Handling Versus Hygroscopic Free Base for Reproducible Bioassay Preparation

Piperidine-3,4,5-triol hydrochloride (CAS 88512-24-7, C₅H₁₂ClNO₃, MW 169.61 g/mol) is supplied as a crystalline solid with minimum 95% purity (commercial specification), providing defined stoichiometry that simplifies molarity calculations for biological assays . In contrast, the free base form (piperidine-3,4,5-triol, CAS 172588-13-5, C₅H₁₁NO₃, MW 133.15 g/mol) is reported as hygroscopic with variable water content, introducing weighing uncertainty and potential degradation during storage . While the free base has high intrinsic water solubility (estimated ~874 g/L by ALOGPS) [1], the hydrochloride salt offers the general class advantage of amine hydrochlorides: improved crystallinity, resistance to atmospheric CO₂ absorption, and compatibility with aqueous buffer systems without pH adjustment needed to protonate the free base [2].

Salt formulation Aqueous solubility Assay reproducibility

Three-Step One-Pot Synthesis Achieves 60% Overall Yield, Surpassing Prior 24% Yield and Multi-Step DNJ Syntheses (13-44%)

The meso-2 3,4,5-trihydroxypiperidine scaffold (compound 4, the free base corresponding to the target hydrochloride) was synthesized from D-ribose in a one-pot amination-cyclisation cascade in 89% yield for the final step, achieving an overall 60% yield over only 3 steps [1]. This represents the highest reported yield for this compound to date, substantially exceeding the prior best synthesis by Front et al., which achieved only 24% overall yield [1]. Furthermore, this 3-step, 60% yield compares favorably to 1-deoxynojirimycin (DNJ) synthetic routes: a typical DNJ synthesis requires 8 steps with 13-44% overall yield from L-sorbose [2], while another reported route achieved 32% over 8 steps from L-isoserine [3], and a Chinese-language optimization study reported 29.4% over 5 steps [4]. The N-alkyl derivatives are accessible directly from the same cascade by substituting ammonia with a primary amine, achieving 60-72% yields [1].

Iminosugar synthesis One-pot cascade Process chemistry Chiral pool synthesis

C-Tridecyl Piperidine-3,4,5-triol Derivatives Exhibit Sub-10 μM Antiproliferative Activity Against Leukemia and Melanoma Cell Lines

Four stereoisomeric C-tridecyl piperidine-3,4,5-triols—synthesized via [3,3]-sigmatropic rearrangements on allylic templates derived from L-arabinose, D-arabinose, and L-lyxose—were evaluated for antiproliferative activity against five human cancer cell lines [1]. Three of the four stereoisomers were active against human acute T-lymphoblastic leukemia cells with a median IC₅₀ = 6.65 μM, and two stereoisomers exhibited promising potency against melanoma cells with a median IC₅₀ = 8.48 μM [1]. This antiproliferative activity is linked to the scaffold's capacity to inhibit glycosphingolipid (GSL) metabolism enzymes, a mechanism distinct from classical cytotoxic agents [1]. In comparison, the clinically studied β-glucosidase inhibitor isofagomine and its C6-substituted analogues (e.g., C-nonyl isofagomine, IC₅₀ = 0.6 nM against GCase) operate primarily via enzyme chaperone mechanisms rather than direct antiproliferative action [2].

Anticancer iminosugars Glycosphingolipid metabolism Antiproliferative screening

Parent (3R,4r,5S)-Piperidine-3,4,5-triol (DIX) Shows Moderate GCase Inhibition (Ki = 2.8 μM) Distinct from Ultra-Potent Isofagomine (Ki ~0.03 μM)

The (3R,4r,5S)-piperidine-3,4,5-triol stereoisomer (1,5-dideoxy-1,5-imino-D-xylitol, DIX, the free base corresponding to one stereochemical form of the target hydrochloride) inhibited wild-type human lysosomal glucocerebrosidase (GCase) with Ki = 2.80 × 10³ nM (2.8 μM) at pH 5.0, as determined by competitive inhibition assay using 2,4-dinitrophenyl β-D-glucopyranoside substrate [1]. This moderate, micromolar-range inhibition stands in sharp contrast to isofagomine (IFG), which inhibits wild-type and mutant (N370S, V394L) GCase with Ki ≈ 30 nM (0.03 μM)—a potency difference of approximately 93-fold [2]. The moderate affinity of DIX positions it as a useful pharmacological tool compound for studying GCase kinetics without the full enzyme stabilization and chaperone effects that confound interpretation when using ultra-potent inhibitors like IFG, which shifts GCase melting temperature by approximately 15°C [2].

Glucocerebrosidase Gaucher disease Moderate-affinity inhibitor Pharmacological tool

High-Impact Application Scenarios for Piperidine-3,4,5-triol Hydrochloride Based on Quantitative Differentiation Evidence


Selective β-Galactosidase Chemical Probe Development Using the Meso-2 Stereoisomer

The meso-2 3,4,5-trihydroxypiperidine scaffold (compound 4, Ki = 4.2 μM for β-galactosidase LacZ vs Ki = 190 μM for β-glucosidase Abg, 45-fold selectivity) serves as a validated starting point for developing selective β-galactosidase chemical probes for functional glycobiology studies. This selectivity profile, established under head-to-head conditions against a four-enzyme panel [1], cannot be replicated by DNJ (broad-spectrum α-glucosidase inhibitor) or isofagomine (potent β-glucosidase inhibitor with Ki = 0.11 μM for almond β-glucosidase [2]). Procurement of the stereochemically defined piperidine-3,4,5-triol hydrochloride enables direct access to this selectivity window without requiring extensive preliminary screening of alternative scaffolds.

Fabry Disease Pharmacological Chaperone Screening via N-Phenylethyl Derivatization

The N-phenylethyl derivative of the meso-1 scaffold (compound 19, Ki = 46 μM for Fabrazyme α-galactosidase A with 10.6-fold selectivity over β-galactosidase) represents the first reported scaffold in this series with selective Fabrazyme inhibition [1]. Researchers screening for Fabry disease pharmacological chaperones can procure the core piperidine-3,4,5-triol hydrochloride, perform N-alkylation with phenylethylamine or arylalkylamine libraries via the established one-pot cascade methodology, and directly access compounds with this validated α-galactosidase selectivity. This is a procurement-relevant differentiation because no analogous selectivity is achievable from DNJ-based scaffolds (which primarily target α-glucosidase) or isofagomine-based scaffolds (which target β-glucosidase/GCase).

Anticancer Lead Optimization Leveraging C-Alkyl Piperidine-3,4,5-triol Antiproliferative Activity

The C-tridecyl piperidine-3,4,5-triol stereoisomers demonstrate median IC₅₀ = 6.65 μM against T-lymphoblastic leukemia and IC₅₀ = 8.48 μM against melanoma cells [1], establishing this scaffold family as distinct from clinical chaperone iminosugars that lack sub-10 μM antiproliferative activity. Medicinal chemistry groups pursuing GSL metabolism-targeted anticancer agents should procure the piperidine-3,4,5-triol hydrochloride core and perform C-alkylation to explore structure-activity relationships, rather than investing in isofagomine-class scaffolds that have been optimized for enzyme chaperone activity rather than direct antiproliferative effects.

Efficient Multi-Gram Scaffold Production for Iminosugar SAR Library Synthesis

The one-pot amination-cyclisation cascade methodology achieves 60% overall yield in 3 steps from D-ribose for the meso-2 scaffold—the highest reported yield to date and 2.5-fold higher than the prior best synthesis (24%) [1]. This synthetic efficiency, combined with the direct extensibility to N-alkyl derivatives (60-72% yields by substituting the amine source) [1], makes piperidine-3,4,5-triol hydrochloride the most cost-effective iminosugar scaffold for building SAR libraries. Compared to DNJ scaffolds requiring 5-11 synthetic steps with 13-44% overall yields [2], the economic advantage for multi-gram procurement or in-house synthesis is quantifiable in both reduced labor time and lower cost-of-goods per gram of final compound.

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